molecular formula C15H24N2 B1664794 Aloperine CAS No. 56293-29-9

Aloperine

Cat. No. B1664794
CAS RN: 56293-29-9
M. Wt: 232.36 g/mol
InChI Key: SKOLRLSBMUGVOY-GBJTYRQASA-N
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Description

Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Recently, aloperine has been widely investigated for its therapeutic activities .


Molecular Structure Analysis

The molecular formula of Aloperine is C15H24N2 . The investigation to discover its stereochemical structure shows that an octa-hydro quinoline ring partly covered by a quinolizidine ring constitutes its distinctive tetracyclic ring core .


Chemical Reactions Analysis

While specific chemical reactions involving Aloperine are not detailed in the sources, Aloperine is known to interact with various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion .


Physical And Chemical Properties Analysis

The molecular formula of Aloperine is C15H24N2 and its molecular weight is 232.36 .

Scientific Research Applications

Anti-Inflammatory Properties

Aloperine has been used as a herbal medicine in China for centuries due to its potent anti-inflammatory properties . It has been utilized to treat dysentery and inflammation .

Antioxidant Properties

Aloperine also exhibits antioxidant properties . This means it can help protect cells from damage caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Properties

Aloperine has been found to have antibacterial properties . This means it can kill or slow down the growth of bacteria, which makes it a potential candidate for treating bacterial infections .

Antiviral Properties

In addition to its antibacterial properties, Aloperine also has antiviral properties . This suggests that it could be used to treat viral diseases .

Anti-Cancer Properties

Aloperine has been widely investigated for its therapeutic activities against many human pathological conditions, including cancer . It is reported to exert therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion .

Modulation of Signaling Pathways

Aloperine has been found to be associated with the modulation of various signaling pathways in different diseases . It has modulatory effects on various critical biological processes and signaling mechanisms, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .

Skin Hyper-Sensitivity

Accumulating evidence suggests that aloperine possesses multiple pharmacological activities and holds a promising potential in clinical conditions including skin hyper-sensitivity .

Inflammatory Disorders

Aloperine has also shown potential in treating inflammatory disorders . This is likely due to its anti-inflammatory properties, which can help reduce inflammation and swelling.

Mechanism of Action

Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties .

Target of Action

Aloperine’s primary targets include various cellular processes and signaling pathways. It has been found to be associated with the modulation of various signaling pathways in different diseases . Aloperine targets lysosomes directly in glioma cells .

Mode of Action

Aloperine exerts therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It inhibits the fusion of autophagosomes with lysosomes and the autophagic flux, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .

Biochemical Pathways

Aloperine affects various critical biological processes and signaling mechanisms, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It induces cell apoptosis and suppresses tumor migration through these signaling pathways .

Result of Action

Aloperine inhibits the proliferation of GBM cells by cell cycle arrest and apoptosis . It also induces paraptosis in GBM, verified by classical gene expression changes . Aloperine has been proven to be an effective therapeutic agent against many human pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

Action Environment

Safety and Hazards

Aloperine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Aloperine holds the potential to be developed into a novel multifunctional drug due to its various bioactivities and safety . Being a potent modulator of signaling mechanisms, Aloperine can be employed in clinical settings to treat various human disorders in the future .

properties

IUPAC Name

(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLRLSBMUGVOY-GBJTYRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)C=C4[C@H]3NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloperine

CAS RN

56293-29-9
Record name Aloperine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56293-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloperine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056293299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloperine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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